molecular formula C11H17N3O2 B13553279 Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate

Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate

Cat. No.: B13553279
M. Wt: 223.27 g/mol
InChI Key: CDMAOEANJRUDSQ-UHFFFAOYSA-N
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Description

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a piperidine ring substituted at the 1-position of the pyrazole core and an ethyl ester group at the 3-position. Piperidine-containing pyrazoles are often explored for their CNS-targeting capabilities due to the basic nitrogen in piperidine, which enhances solubility and blood-brain barrier penetration .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 1-piperidin-4-ylpyrazole-3-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)10-5-8-14(13-10)9-3-6-12-7-4-9/h5,8-9,12H,2-4,6-7H2,1H3

InChI Key

CDMAOEANJRUDSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Piperidine-Pyrazole Core

  • Coupling of resorcinol with piperidine derivatives :
    A key innovation involves the direct coupling of resorcinol with a piperidine derivative in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a polar solvent such as water or alcohols (methanol, ethanol, isopropanol). This step yields a compound with a piperidin-4-yl substituent attached to a phenolic core.

  • Reaction conditions :
    The process employs bases like sodium hydroxide or metal alcoholates, with reactions carried out in polar solvents at elevated temperatures to facilitate coupling.

Step 2: Cyclization to Form the Pyrazole Ring

  • The intermediate undergoes cyclization with hydrazine derivatives or analogous reagents to form the pyrazole ring, often under reflux conditions with catalysts such as acetic acid or other acids.

  • Reaction conditions :
    Heating in suitable solvents (e.g., ethanol) with hydrazine hydrate or methylhydrazine, leading to the formation of the pyrazole ring fused to the piperidine moiety.

Step 3: Esterification and Functional Group Modifications

  • The carboxylate group is introduced via esterification of the pyrazole carboxylic acid or its derivatives, typically using ethanol and catalytic amounts of acid or base.

  • Ester formation :
    Reacting the acid with ethanol under reflux yields the ethyl ester, ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate .

Step 4: Protection and Deprotection Steps

  • If necessary, the piperidine nitrogen is protected with Boc groups during intermediate steps to prevent unwanted side reactions.

  • Deprotection :
    The Boc group can be cleaved using acids such as hydrochloric acid or trifluoroacetic acid to yield the free amine if required.

Specific Reaction Conditions and Catalysts

Step Reagents Solvent Catalyst Conditions Notes
Coupling NaOH/KOH, resorcinol, piperidine derivative Water or alcohol None Elevated temperature (~80°C) Direct coupling to form intermediate
Cyclization Hydrazine hydrate Ethanol None Reflux Formation of pyrazole ring
Esterification Ethanol, acid catalyst Ethanol Acid (e.g., sulfuric acid) Reflux Formation of ethyl ester
Protection/Deprotection Boc anhydride, TFA - - Room temp or reflux Protecting group management

Alternative Synthetic Strategies

  • Direct amidation or acylation of piperidine derivatives with pyrazole carboxylic acids or esters under coupling conditions using reagents like EDC, DCC, or carbodiimides.
  • Use of modern cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling to attach heterocycles, although these are less common for this specific compound.

Data Tables Summarizing Synthesis Pathways

Method Starting Material Key Reagents Reaction Type Advantages References
Novel pathway Resorcinol + Piperidine derivative NaOH, hydrazine hydrate Coupling, cyclization Economical, fewer steps
Patent method Ethyl pyrazole-3-carboxylate + Piperidine Base, acid Nucleophilic substitution, esterification Well-documented
Alternative Pyrazole carboxylic acids + Piperidine derivatives Coupling reagents Amidation High yield, versatile

Summary of Research Findings

  • The synthesis of This compound is achievable via multi-step reactions involving coupling of heterocyclic precursors and protective group strategies.
  • The process benefits from using economical starting materials like resorcinol and employing base-catalyzed coupling reactions.
  • Catalytic hydrogenation (e.g., Pd/C) can be used to modify intermediates and deprotect functional groups.
  • Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure at each stage.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen in this compound exhibits nucleophilic properties, enabling reactions with electrophilic agents:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts.

  • Acylation : Forms amide derivatives when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine (TEA) in dichloromethane (DCM).

Table 1: Alkylation and Acylation Reactions

Reaction TypeReagent/ConditionsProductYield
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-methylpiperidinium derivative78%
AcylationAcCl, TEA, DCM, r.t.N-acetylpiperidine derivative85%

Cyclization and Heterocycle Formation

The pyrazole ring participates in cyclocondensation reactions. For example:

  • Pyranopyrazole Synthesis : Reacts with ethyl acetoacetate, hydrazine, and malononitrile under InCl₃ catalysis (20 mol%) in 50% EtOH under ultrasound (40°C, 20 min) to form pyrano[2,3-c]pyrazole derivatives . This four-component reaction achieves up to 95% yield due to synergistic effects of ultrasound and InCl₃ .

Key Conditions :

  • Catalyst : InCl₃ (20 mol%)

  • Solvent : 50% EtOH

  • Temperature : 40°C

  • Time : 20 min

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis and subsequent derivatization:

  • Hydrolysis : Treatment with NaOH (2M, aqueous ethanol, reflux) yields the carboxylic acid derivative.

  • Amidation : The hydrolyzed acid reacts with amines (e.g., benzylamine) via carbodiimide coupling (EDC·HCl, DMAP, DCM) to form amides .

Table 2: Ester Hydrolysis and Amidation

StepReagents/ConditionsProductYield
HydrolysisNaOH, EtOH/H₂O, refluxCarboxylic acid derivative90%
AmidationEDC·HCl, DMAP, DCMBenzylamide derivative82%

Cross-Coupling Reactions

The pyrazole ring’s C–H bonds facilitate palladium-catalyzed couplings:

  • Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives.

  • Sonogashira Coupling : With terminal alkynes (CuI, PdCl₂(PPh₃)₂, TEA) to generate alkynylated pyrazoles.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DME/H₂O (3:1)

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate is used as a precursor in drug development. Research shows that it has biological activities and the ability to bind to specific receptors, suggesting potential therapeutic applications in cancer treatment and antimicrobial activity. Further studies are needed to understand the mechanisms involved.
  • Synthesis of Pyrazoles this compound is involved in synthesizing substituted pyrazoles . One method involves a tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates to produce 3,4,5-trisubstituted pyrazoles .
  • Cannabinoid Receptor Research Pyrazole derivatives, including those related to this compound, have been developed to target cannabinoid receptors (CB1) for treating metabolic disorders like obesity and diabetes .
  • PET Tracers Aryl-piperidine derivatives, related to this compound, are used as positron emission tomography (PET) tracers .

Safety and Hazards

This compound hydrochloride is classified with the following hazards :

  • GHS Classification:
    • Skin Irrit. 2 (100%)
    • Eye Irrit. 2A (100%)
    • STOT SE 3 (100%)
  • Hazard Statements:
    • H315: Causes skin irritation.
    • H319: Causes serious eye irritation.
    • H335: May cause respiratory irritation.
  • Precautionary measures:
    • P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501

Mechanism of Action

The mechanism of action of Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The biological and physicochemical properties of pyrazole-3-carboxylates are highly dependent on substituents at the 1-, 4-, and 5-positions. Key analogs and their properties are summarized below:

Table 1: Comparison of Ethyl Pyrazole-3-carboxylate Derivatives
Compound Name Substituents (1-, 4-, 5-positions) Yield (%) Melting Point (°C) Notable Features Reference
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate 1-piperidin-4-yl, 3-COOEt N/A N/A Discontinued; potential CNS targeting
Ethyl 5-(4-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-3-carboxylate (30f) 1-p-tolyl, 5-(4-hydroxyphenyl) 62 199–200 High melting point; antiproliferative activity
Ethyl 4-chloro-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate 4-Cl, 5-(2-ethoxyphenyl) 91 N/A Chlorinated derivative; synthesized via NCS
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate 1,5-diphenyl N/A N/A Antibacterial/antifungal activity
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 4-SO2Ph, 5-Ph, 1-(4-MePh) N/A N/A Sulfonyl group enhances stability
Key Observations:
  • Aromatic Substituents : Derivatives with para-substituted phenyl groups (e.g., 4-hydroxyphenyl in ) exhibit higher melting points, suggesting strong intermolecular interactions (e.g., hydrogen bonding).
  • Piperidine vs. Aromatic Groups : The piperidine moiety in the target compound may improve solubility compared to purely aromatic substituents (e.g., diphenyl in ), which are more lipophilic .

Stability and Commercial Viability

  • By-Product Formation : Side reactions during synthesis (e.g., carbamoyl formation in ) can reduce yields and complicate purification compared to halogenated derivatives .

Biological Activity

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of both a piperidine ring and a pyrazole ring, with the chemical formula C₁₁H₁₇N₃O₂ and a molecular weight of approximately 223.27 g/mol. Its unique structural features contribute to its biological activity, making it a valuable target for drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

2. Anticancer Activity

Preliminary studies have demonstrated the compound's anticancer properties, particularly its ability to inhibit the proliferation of cancer cells. For instance, in vitro assays showed that this compound significantly reduced the viability of breast cancer cell lines (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells.

Cell Line IC50 Value (µM)
MDA-MB-23120
PDAC25

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration, suggesting that this compound could be further explored for cancer therapy .

1. Receptor Binding

The compound's ability to bind to specific biological targets has been investigated. It shows promise in interacting with key receptors involved in cancer progression and microbial resistance. For example, binding assays revealed that it competes effectively with known ligands for certain receptor sites, indicating its potential as a therapeutic agent.

2. Signaling Pathways

Studies have suggested that this compound may modulate critical signaling pathways such as ERK and NF-kB, which are often dysregulated in cancer cells. By inhibiting these pathways, the compound could disrupt tumor growth and metastasis .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acidLacks ethyl ester groupMay affect solubility and reactivity
1-(Piperidin-4-yl)-1H-pyrazole-3-carboxamideContains an amide group instead of an esterPotentially different biological activity
1-(Piperidin-4-yl)-1H-pyrazole-3-carboxaldehydeContains an aldehyde groupMay exhibit higher reactivity due to aldehyde functionality

This table illustrates how the specific combination of functional groups in this compound contributes to its distinct biological properties compared to related compounds .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its mechanism and applications in clinical settings.
  • Cancer Treatment : Clinical trials are needed to assess its efficacy in human subjects, particularly focusing on its role in combination therapies for more effective treatment regimens.

Q & A

Q. What are the common synthetic routes for Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via multi-step procedures involving cycloaddition or condensation reactions. For example, pyrazole core formation can be achieved by reacting hydrazine derivatives with β-keto esters, followed by functionalization of the piperidine moiety. Key intermediates often involve protecting group strategies (e.g., tetrahydropyranyl groups) to ensure regioselectivity . Post-synthetic modifications, such as ester hydrolysis or halogenation, require controlled conditions (e.g., N-chlorosuccinimide in DMF at 70°C) to avoid side reactions like carbamoyl byproduct formation .

Q. How is the compound characterized structurally and chemically?

Structural elucidation relies on:

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positioning. For example, aromatic proton signals in DMSO-d₆ at δ 7.63–7.80 ppm indicate pyrazole ring protons, while ester groups appear as quartets near δ 4.18–4.21 ppm .
  • X-ray crystallography via SHELX programs to resolve bond lengths and angles, critical for validating tautomeric forms .
  • LC-MS for purity assessment and molecular ion identification (e.g., m/z 273 [M+H]⁺) .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure due to potential irritancy .
  • Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., chlorinated intermediates) .
  • Dispose of waste via licensed hazardous chemical disposal services, as incomplete degradation may pose environmental risks .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize byproducts like 4-carbamoylpyrazole derivatives?

  • Reaction condition tuning : Lowering temperature during cycloaddition steps reduces undesired nucleophilic substitution at the cyano group .
  • Catalyst selection : Sodium ethoxide promotes regioselective pyrazole formation over competing pathways .
  • Chromatographic purification : Combiflash systems with gradients (e.g., 30% EtOAc/hexane) isolate target compounds from carbamoyl byproducts .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) during characterization?

  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃, as hydrogen bonding in DMSO can deshield protons .
  • Tautomerism analysis : Use X-ray data to confirm dominant tautomeric forms, as pyrazole rings may exhibit keto-enol equilibria .
  • Cross-validation : Pair NMR with high-resolution MS and IR to resolve ambiguities in functional group assignments .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Utilize crystallographic data (e.g., bond angles from SHELXL-refined structures) to model interactions with biological targets like enzymes or receptors .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for enhanced bioactivity .
  • Molecular dynamics simulations : Assess conformational stability of the piperidine-pyrazole scaffold in solvent environments .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data across studies?

  • Purity verification : Re-analyze compound batches via HPLC to rule out impurity-driven variability .
  • Assay standardization : Control variables like solvent (DMSO concentration) and cell lines to ensure reproducibility .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., methyl vs. ethyl esters) to identify substituent-specific trends .

Methodological Tables

Analytical Technique Key Parameters Application Example Reference
X-ray CrystallographyBond length (Å), R factorConfirming piperidine chair conformation
LC-MSRetention time (min), m/zDetecting chlorinated byproducts
¹H NMRδ (ppm), coupling constants (Hz)Assigning pyrazole vs. piperidine protons

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